molecular formula C16H18FN3O2S B5888548 1-[(4-FLUOROPHENYL)SULFONYL]-4-(2-PYRIDYLMETHYL)PIPERAZINE

1-[(4-FLUOROPHENYL)SULFONYL]-4-(2-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B5888548
M. Wt: 335.4 g/mol
InChI Key: XYFLPOUAFQQAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine is a chemical compound of interest in medicinal chemistry and pharmaceutical research for the development of novel bioactive molecules. Piperazine derivatives are a prominent scaffold in drug discovery, frequently utilized to optimize the physicochemical properties and binding affinity of lead compounds . Specifically, sulfonyl piperazine motifs have been investigated as core structures in the design of inhibitors for biologically significant targets, such as the LpxH enzyme in Gram-negative bacteria . Furthermore, the structural components of this molecule—including the fluorophenyl group—are common in compounds screened for central nervous system (CNS) activity, such as serotonin receptor ligands . This compound is intended for research purposes only, specifically for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is supplied for laboratory research use and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-14-4-6-16(7-5-14)23(21,22)20-11-9-19(10-12-20)13-15-3-1-2-8-18-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFLPOUAFQQAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride and 2-pyridylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Industry: It may be used as an intermediate in the synthesis of other chemical compounds with industrial applications.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

A. Sulfonyl Group Modifications

  • 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (): This compound substitutes the 4-fluorophenylsulfonyl group with a 4-fluoro-3-methylphenylsulfonyl moiety. The methyl group increases lipophilicity (ClogP ~3.5 vs. However, steric hindrance from the methyl group may reduce binding to flat receptor pockets .
  • 1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol () :
    Replaces the pyridylmethyl group with a hydroxypiperidinylmethyl chain. The hydroxyl group introduces polarity (calculated solubility: ~0.1 mg/mL vs. ~0.05 mg/mL for the target compound), which may affect blood-brain barrier penetration. This compound also demonstrates a higher molecular weight (467.98 g/mol vs. ~347 g/mol for the target) .

B. Aromatic and Heteroaromatic Substituents

  • SC211 (ChEMBL329228, ) :
    A piperazine benzamide derivative with a 4-chlorophenyl group and a methoxyphenyl propanamide chain. The amide linker provides hydrogen-bonding capability, unlike the sulfonyl group in the target compound. SC211 exhibits high D4R affinity (Ki = 2.3 nM), suggesting that the target compound’s sulfonyl group may reduce dopamine receptor selectivity compared to amide-linked analogs .
  • 4′-Fluoro-4-(4-(2-pyridyl)-1-piperazinyl)butyrophenone (): Features a butyrophenone chain and a pyridylpiperazine group. The ketone group increases polarity (logP = 2.1 vs. ~2.8 for the target compound) and contributes to its antipsychotic activity (LD50 in rats: 245 mg/kg). The target compound’s sulfonyl group may confer greater metabolic stability compared to the ketone .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) logP Solubility (mg/mL)
Target Compound ~347 Not reported ~2.8 ~0.05
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine 352.4 Not reported ~3.5 ~0.03
SC211 387.9 Not reported 3.2 0.12
4′-Fluoro-4-(4-(2-pyridyl)-1-piperazinyl)butyrophenone 327.4 73–75 2.1 0.20

Biological Activity

1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

  • Molecular Formula : C13H16FNO4S
  • CAS Number : 349624-64-2
  • Melting Point : 90–91°C

The compound exhibits various biological activities, primarily through its interaction with specific targets in the body. Notably, it has been studied for its potential effects on:

  • Monoamine Oxidase (MAO) : Inhibitors of MAO are significant in treating neurodegenerative disorders. Research indicates that derivatives containing piperazine moieties can selectively inhibit MAO-B, which is crucial for managing conditions like Alzheimer's disease .
  • Kinase Modulation : The compound may also interact with protein kinases, which are critical in various signaling pathways associated with cancer and inflammatory diseases .

In Vitro Studies

  • MAO Inhibition :
    • Compounds similar to this compound have shown promising inhibitory effects on MAO-A and MAO-B.
    • For instance, certain derivatives demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating high potency .
  • Cytotoxicity :
    • The cytotoxic effects of related piperazine derivatives were assessed using healthy fibroblast cell lines (L929). Some compounds exhibited significant cytotoxicity at higher concentrations, while others maintained low toxicity, suggesting a favorable therapeutic window .

Case Studies

  • A study evaluated a series of pyridazinone derivatives containing piperazine moieties for their MAO inhibitory activities. The most potent inhibitors were identified and characterized for their selectivity and reversibility, providing insights into their potential as lead compounds for neurodegenerative disease treatments .

Data Tables

Compound NameTarget EnzymeIC50 (µM)SelectivityCytotoxicity (µM)
T3MAO-B0.039High27.05
T6MAO-B0.013Very High>120.6

Q & A

Q. What are the recommended synthetic routes for 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves a multi-step process:

  • Step 1: Nucleophilic substitution between 4-(2-pyridylmethyl)piperazine and 4-fluorophenylsulfonyl chloride under inert conditions (e.g., dry dichloromethane, triethylamine as base).
  • Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).
  • Purity Validation: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Confirmation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) is critical to rule out sulfonamide byproducts .

Q. How can the compound’s structure be characterized to confirm regioselectivity and stereochemical integrity?

Methodological Answer:

  • Spectroscopy:
    • 1H^1H-NMR: Verify absence of residual amine protons (δ 1.5–2.5 ppm) and presence of sulfonyl-linked aromatic protons (δ 7.8–8.2 ppm).
    • 19F^{19}F-NMR: Single peak near δ -110 ppm confirms para-substitution on the fluorophenyl group .
  • X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the pyridylmethyl and sulfonyl groups .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition: Screen against serine/threonine kinases (e.g., PI3K, MAPK) using fluorescence-based ADP-Glo™ assays.
  • Receptor Binding: Radioligand displacement assays (e.g., 3H^3H-spiperone for dopamine D2/D3 receptors) to assess affinity .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and kinase targets?

Methodological Answer:

  • Target Selection: Prioritize kinases with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, EGFR).
  • Protocol:
    • Prepare ligand structure using Gaussian09 (B3LYP/6-31G* optimization).
    • Dock into target (AutoDock Vina, exhaustiveness=20). Analyze hydrogen bonds between sulfonyl oxygen and Arg/Lys residues.
    • Validate with molecular dynamics (GROMACS, 50 ns simulation) to assess binding stability .

Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?

Methodological Answer:

  • Hypothesis Testing:
    • Permeability Issues: Perform Caco-2 monolayer assays to evaluate passive diffusion.
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
    • Off-Target Effects: Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Design:
    • Replace pyridylmethyl with quinoline (enhanced π-π stacking).
    • Introduce methyl groups to the piperazine ring to restrict conformational flexibility.
  • Selectivity Testing:
    • Compare IC50_{50} values across related targets (e.g., 5-HT2A_{2A} vs. α1_1-adrenergic receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.